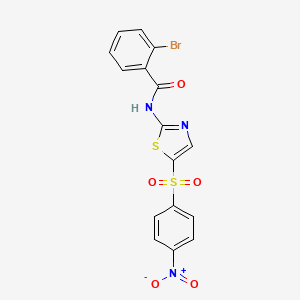
2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a chemical compound with the linear formula C24H19N3O5S2 . It belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” are not detailed in the retrieved sources.Scientific Research Applications
Antifungal Applications
Compounds similar to 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have been synthesized and tested for their antifungal properties. For example, Narayana et al. (2004) synthesized various benzamides, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, which demonstrated potential as antifungal agents (Narayana et al., 2004).
Photodynamic Therapy
A study by Pişkin et al. (2020) discussed the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, similar in structure to 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, exhibited properties useful in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Evaluation
Compounds structurally related to 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have been evaluated for their antimicrobial activity. Chawla (2016) synthesized N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives and confirmed their antimicrobial efficacy against various bacterial and fungal species (Chawla, 2016).
Cancer Treatment
Derivatives of compounds like 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have been investigated for their potential in cancer treatment. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited promising anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Anticonvulsant Activity
A study by Singh et al. (2012) on 1, 3, 4-thiadiazol derivatives, structurally similar to 2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, revealed their effectiveness as anticonvulsant agents. This highlights another potential application of such compounds (Singh, Sarthy, & Lohani, 2012).
Future Directions
Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on elucidating the specific synthesis process, mechanism of action, and safety profile of “2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide”. Additionally, further studies could explore its potential applications in various fields such as medicinal chemistry and drug development.
properties
IUPAC Name |
2-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O5S2/c17-13-4-2-1-3-12(13)15(21)19-16-18-9-14(26-16)27(24,25)11-7-5-10(6-8-11)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMSUIATMNQNFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)
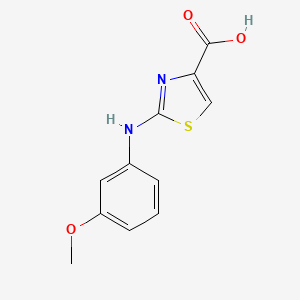
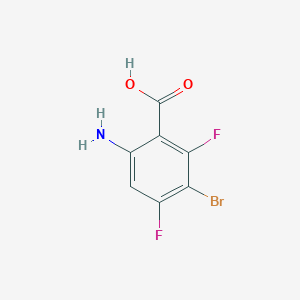
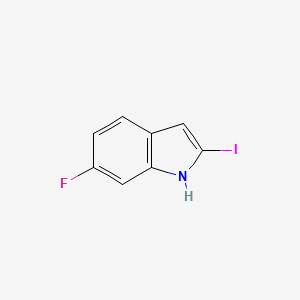
![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)
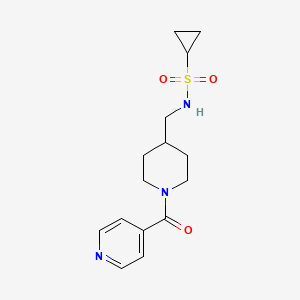

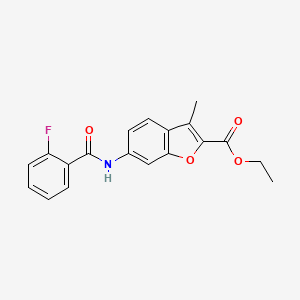

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)
![8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2404507.png)


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)